N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)butyramide
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Overview
Description
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)butyramide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Scientific Research Applications
Insecticidal and Antibacterial Potential
The research conducted by Deohate and Palaspagar (2020) on the synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to the structure of interest, has demonstrated potential applications in both insecticidal and antibacterial domains. The study highlighted the preparation of compounds through cyclocondensation under microwave irradiation, which were then evaluated for their biological activity against Pseudococcidae insects and selected microorganisms, showing promising results in these areas (Deohate & Palaspagar, 2020).
Synthesis of Pyrazolo[4,3-c]pyridazines
Another study by Elnagdi et al. (1982) explored the reactivity of heterocyclic diazonium salts to synthesize pyrazolo[4,3-c]pyridazines, a process relevant to the development of compounds with structures similar to the one . This research contributes to the broader understanding of synthetic pathways that could be harnessed for the creation of novel compounds with potential pharmacological applications (Elnagdi et al., 1982).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showcasing a method that could potentially be applied to synthesize derivatives of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)butyramide. These compounds were evaluated for their cytotoxic effects on cancer cell lines and their activity as anti-5-lipoxygenase agents, indicating the potential for similar structures to be developed as anticancer or anti-inflammatory medications (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis for Antibacterial Applications
Azab, Youssef, and El-Bordany (2013) conducted a study focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. This research is pertinent as it demonstrates the utility of complex heterocyclic synthesis in developing compounds that could serve as the basis for antibacterial drugs, potentially applicable to derivatives of the chemical structure (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target the ryanodine receptor (ryr) in insects . The role of this receptor is crucial in muscle contraction and neuronal signaling.
Mode of Action
It can be inferred that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Pharmacokinetics
A similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-4-5-19(26)21-16-8-6-15(7-9-16)20-17-10-11-18(23-22-17)25-14(3)12-13(2)24-25/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTTNYJHLJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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